molecular formula C21H25N5O3S B5317464 N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide

N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide

Cat. No. B5317464
M. Wt: 427.5 g/mol
InChI Key: QPXCXHRXEFXRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide, also known as EMD 1214063, is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a key mediator of smooth muscle relaxation. By inhibiting PDE5, EMD 1214063 increases cGMP levels, leading to vasodilation and other physiological effects.

Mechanism of Action

N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide 1214063 works by selectively inhibiting PDE5, which is primarily found in smooth muscle cells. By blocking PDE5, this compound 1214063 increases cGMP levels, leading to vasodilation and other physiological effects. This mechanism of action is similar to other PDE5 inhibitors, such as sildenafil (Viagra) and tadalafil (Cialis).
Biochemical and Physiological Effects:
In addition to its effects on vascular tone, this compound 1214063 has been shown to have anti-inflammatory and anti-fibrotic properties. These effects may be mediated by the inhibition of PDE5 in immune cells and fibroblasts, respectively. This compound 1214063 has also been shown to have protective effects on the heart and lungs in animal models of disease.

Advantages and Limitations for Lab Experiments

N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide 1214063 is a potent and selective inhibitor of PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, like other PDE5 inhibitors, this compound 1214063 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide 1214063. One area of interest is the use of this compound 1214063 in combination with other drugs, such as beta-blockers or angiotensin receptor blockers, for the treatment of heart failure. Another area of interest is the development of more potent and selective PDE5 inhibitors that may have improved therapeutic profiles. Finally, there is ongoing research on the role of PDE5 in cancer and other diseases, which may lead to new therapeutic opportunities for this compound 1214063 and other PDE5 inhibitors.

Synthesis Methods

The synthesis of N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide 1214063 involves several steps, including the formation of the quinoxaline ring, the attachment of the morpholine group, and the sulfonamide linkage. The final product is obtained as a white solid with a high degree of purity.

Scientific Research Applications

N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide 1214063 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary arterial hypertension, erectile dysfunction, and heart failure. In preclinical studies, this compound 1214063 has been shown to improve cardiac function, reduce pulmonary vascular resistance, and enhance exercise capacity.

properties

IUPAC Name

N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c27-30(28,17-7-2-1-3-8-17)25-21-20(23-18-9-4-5-10-19(18)24-21)22-11-6-12-26-13-15-29-16-14-26/h1-5,7-10H,6,11-16H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCXHRXEFXRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.